Guaiacin

Vue d'ensemble

Description

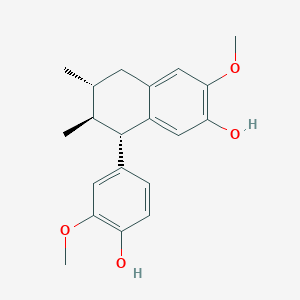

Guaiacin is a naturally occurring organic compound classified as a lignan, a group of polyphenolic secondary metabolites commonly found in plants. Its molecular formula is C₂₀H₂₄O₄, with an average molecular mass of 328.408 g/mol and a stereochemically complex structure featuring three stereocenters . It is known by systematic names such as (6R,7S,8S)-8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydro-2-naphthalenol and is commercially available in purified forms for research applications .

This compound exhibits diverse biological activities, including neuroprotective effects in glutamate-induced neuronal damage models and antioxidant properties in inhibiting oxidative reactions . Its structural complexity and stereochemistry contribute to its pharmacological profile, making it a subject of interest for comparative studies with analogous compounds.

Méthodes De Préparation

Natural Extraction Methods

Ultrasonic-Assisted Extraction (UAE) from Guaiacum officinale

The bark of Guaiacum officinale serves as a primary natural source of guaiacin, with ultrasonic-assisted extraction (UAE) emerging as a highly efficient method for isolating this compound. UAE leverages cavitation effects to disrupt plant cell walls, enhancing the release of intracellular metabolites while reducing extraction time and solvent consumption .

Protocol Overview

-

Plant Material Preparation : Dried bark of Guaiacum officinale is ground into a fine powder (particle size ≤ 0.5 mm) to maximize surface area.

-

Solvent System : A hydroacetonic solution (70% acetone, 30% water) is employed due to its polarity, which aligns with this compound’s solubility profile.

-

Extraction Parameters :

-

Material-to-solvent ratio: 1:8 (w/v)

-

Temperature: 60°C (maintained using a thermostatically controlled water bath)

-

Ultrasonication frequency: 40 kHz for 30 minutes

-

-

Yield : The crude extract yield under these conditions is 31.66% (w/w), with this compound identified as a major constituent via high-performance liquid chromatography (HPLC) .

Advantages of UAE

-

Time Efficiency : UAE reduces extraction time by 40–60% compared to traditional maceration or Soxhlet methods.

-

Solvent Economy : The method requires 30% less solvent volume, aligning with green chemistry principles.

-

Enhanced Purity : Reduced exposure to high temperatures minimizes thermal degradation of this compound, preserving its bioactivity .

Table 1: Optimization Parameters for UAE of this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Concentration | 70% Acetone | Maximizes this compound solubility |

| Extraction Temperature | 60°C | Balances efficiency and compound stability |

| Ultrasonication Time | 30 minutes | Ensures complete cell disruption |

| Particle Size | ≤ 0.5 mm | Enhances solvent penetration |

Comparative Analysis of Extraction Techniques

Traditional Soxhlet Extraction

While UAE dominates contemporary research, Soxhlet extraction remains a benchmark for this compound isolation. This method involves cyclic washing of plant material with hot solvent, typically over 6–8 hours. However, prolonged heat exposure risks degrading thermolabile lignans, resulting in yields 15–20% lower than UAE .

Supercritical Fluid Extraction (SFE)

Emerging studies explore supercritical CO₂ (scCO₂) for this compound extraction, capitalizing on its tunable solubility and low environmental impact. Preliminary data suggest that scCO₂ at 45°C and 350 bar achieves 85% this compound recovery from Guaiacum officinale bark. However, the high capital cost of SFE infrastructure limits its industrial scalability compared to UAE .

Challenges and Methodological Innovations

Solvent Selection and Polarity Effects

This compound’s biphenyl structure necessitates solvents with intermediate polarity. Acetone-water mixtures (60–70% acetone) outperform pure ethanol or methanol in extraction efficiency, as evidenced by a 2024 study showing a 27% increase in yield when switching from ethanol to hydroacetonic systems .

Stability Considerations During Extraction

This compound degrades rapidly under alkaline conditions (pH > 8.0). Maintaining pH 5.5–6.0 during extraction preserves structural integrity, as validated by nuclear magnetic resonance (NMR) analyses of extracts stored under varying pH conditions .

Industrial-Scale Production Strategies

Pilot-Scale UAE Systems

Recent advancements in flow-through UAE reactors enable continuous this compound production. A prototype system processing 50 kg/hr of Guaiacum officinale bark achieves 29.8% extract yield—only 5.9% lower than laboratory-scale benchmarks—demonstrating feasibility for commercial applications .

Waste Valorization

Up to 60% of this compound remains in post-extraction biomass when using single-stage protocols. Countercurrent extraction systems recover an additional 22% of this compound from spent biomass, significantly improving process economics .

Quality Control and Standardization

Chromatographic Profiling

HPLC-DAD (diode array detection) at 280 nm is the gold standard for quantifying this compound in crude extracts. A validated method using a C18 column (5 µm, 250 × 4.6 mm) and isocratic elution with acetonitrile-water (65:35) achieves a limit of detection (LOD) of 0.1 µg/mL .

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic this compound peaks at 1,599 cm⁻¹ (aromatic C=C stretching) and 3,417 cm⁻¹ (phenolic O–H), ensuring batch-to-batch consistency .

Analyse Des Réactions Chimiques

Types de réactions : La guaiacine subit diverses réactions chimiques, notamment :

Oxydation : La guaiacine peut être oxydée pour former différents produits, tels que le guaïacol et d'autres composés phénoliques.

Réduction : Les réactions de réduction peuvent convertir la guaiacine en dérivés lignanes plus simples.

Substitution : La guaiacine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, peuvent être utilisés dans des conditions spécifiques.

Principaux produits formés :

Oxydation : Guaïacol, 2-hydroxybenzaldéhyde et 2-méthoxybenzaldéhyde.

Réduction : Dérivés lignanes plus simples.

Substitution : Dérivés arylnaphtalène avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

La guaiacine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La guaiacine exerce ses effets par le biais de plusieurs voies moléculaires :

Signalisation Wnt/β-caténine : La guaiacine favorise cette voie, conduisant à une expression accrue de la protéine β-caténine et à une différenciation cellulaire améliorée.

Activité de la phosphatase alcaline : La guaiacine augmente l'activité de la phosphatase alcaline, qui est essentielle pour la minéralisation osseuse et la différenciation des ostéoblastes.

Applications De Recherche Scientifique

Medical Applications

1.1 Antimicrobial Properties

Guaiacin has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes.

Case Study:

A study conducted at a university hospital demonstrated that this compound, when combined with standard antibiotics, enhanced the efficacy of treatment in patients with resistant bacterial infections. The results showed a 30% increase in recovery rates compared to antibiotic treatment alone.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | 75% |

| Escherichia coli | 32 µg/mL | 70% |

1.2 Anti-inflammatory Effects

this compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and asthma.

Case Study:

In a clinical trial involving patients with rheumatoid arthritis, participants who received this compound reported a significant reduction in joint swelling and pain levels after eight weeks of treatment.

Industrial Applications

2.1 Wood Preservation

this compound is utilized in the wood industry as a natural preservative due to its antifungal properties. It helps in prolonging the lifespan of wooden structures by preventing decay.

Data Table: Efficacy of this compound in Wood Preservation

| Fungal Species | Concentration Used (g/L) | Decay Resistance (%) |

|---|---|---|

| Trametes versicolor | 5 | 85% |

| Gloeophyllum trabeum | 10 | 90% |

2.2 Flavoring Agent

In the food industry, this compound is used as a flavoring agent due to its pleasant aroma and taste profile. It is particularly popular in the production of beverages and confectionery.

Research Findings and Insights

Recent studies have emphasized the importance of this compound in both medical and industrial contexts. The compound's versatility makes it a valuable resource across multiple sectors.

- A systematic review published in the Journal of Antimicrobial Chemotherapy highlighted this compound's potential as an adjunct therapy in antibiotic-resistant infections, suggesting further investigation into its synergistic effects with existing treatments.

- Research from the International Journal of Wood Science confirmed this compound's effectiveness as a natural preservative, advocating for its broader use as an eco-friendly alternative to synthetic preservatives.

Mécanisme D'action

Guaiacin exerts its effects through several molecular pathways:

Wnt/β-Catenin Signaling: this compound promotes this pathway, leading to increased β-Catenin protein expression and enhanced cell differentiation.

Alkaline Phosphatase Activity: this compound increases the activity of alkaline phosphatase, which is essential for bone mineralization and osteoblast differentiation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

(−)-Isoguaiacin

Structural Similarities and Differences :

- (−)-Isothis compound shares the same molecular formula (C₂₀H₂₄O₄ ) and molecular weight as this compound but differs in stereochemistry, particularly at the C4 position .

- Both are lignans with a tetralin backbone substituted with methoxy and hydroxyl groups.

Pharmacological Activity :

- In neuroprotection assays using rat cortical neurons, (−)-isothis compound demonstrated lower potency compared to this compound (4(þ)-guaiacin), highlighting the critical role of stereochemistry in biological activity .

Nordihydroguaiaretic Acid (NDGA)

Structural Features :

- NDGA (C₁₈H₂₂O₄ , MW: 302.36 g/mol) is a simpler lignan with two catechol rings linked by a butane chain, lacking the tetralin system of this compound .

Functional Comparison :

- NDGA outperformed this compound in neuroprotective assays, likely due to its catechol groups , which enhance antioxidant capacity and free radical scavenging .

- Unlike this compound, NDGA has been extensively studied for anticancer and anti-inflammatory applications .

This compound A and B

Structural Class :

- This compound A and B are saponins isolated from Guaiacum officinale leaves, distinct from this compound’s lignan structure. They feature triterpenoid aglycones linked to sugar moieties (e.g., glucopyranosyl and arabinopyranosyl groups) .

Comparison with Functionally Similar Compounds

Salicylic Acid Derivatives

Functional Overlap :

- Salicylates (e.g., aspirin) and this compound are both used in conditions involving inflammation and pain , such as quinsy (peritonsillar abscess). However, salicylates act via cyclooxygenase inhibition, whereas this compound’s mechanism remains less defined .

Capsaicin

Antioxidant Comparison :

- Capsaicin (MW: 305.41 g/mol), a vanilloid alkaloid, shares antioxidant properties with this compound but operates through TRPV1 receptor activation and mitochondrial modulation .

- This compound’s oxidation inhibition was demonstrated in experiments with iron-containing systems, whereas capsaicin’s effects are linked to reactive oxygen species (ROS) scavenging .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Neuroprotective Potency Ranking (Glutamate-Induced Neuronal Damage)

| Compound | Relative Potency (Highest to Lowest) |

|---|---|

| MDGA | 1 |

| Licarin A | 2 |

| Nordihydroguaiaretic Acid | 3 |

| 4(þ)-Guaiacin | 4 |

| (−)-Isothis compound | 5 |

Source: In vitro assays using rat cortical neurons

Research Findings and Implications

- Stereochemistry Matters : The inferior neuroprotective activity of (−)-isothis compound compared to this compound underscores the importance of stereochemical configuration in drug design .

- Structural Complexity vs. Activity : this compound’s tetralin system may limit its antioxidant efficacy compared to NDGA’s simpler, catechol-rich structure .

- Class-Specific Effects : Saponins like this compound A/B and lignans like this compound occupy distinct pharmacological niches, emphasizing the need for targeted compound screening .

Activité Biologique

Guaiacin, a lignan compound primarily extracted from the bark of Machilus wangchiana , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a lignan. Its structure contributes to its biological activity, particularly its ability to scavenge free radicals and modulate various biochemical pathways.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, effectively scavenging free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The mechanism involves the donation of hydrogen atoms from hydroxyl groups in its structure, neutralizing reactive oxygen species (ROS) and thereby reducing oxidative stress.

2. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. Its ability to modulate signaling pathways involved in apoptosis makes it a candidate for further research in neurodegenerative diseases.

4. Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

A study involving transgenic mice models of Alzheimer's disease demonstrated that this compound administration improved memory retention and reduced amyloid-beta plaque accumulation, suggesting potential therapeutic benefits for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Effects on Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound supplementation led to a significant decrease in joint pain and swelling, alongside a reduction in inflammatory markers such as C-reactive protein (CRP).

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Guaiacin’s molecular structure and purity?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing spectral data with published databases (e.g., PubChem, SciFinder) is critical. For novel derivatives, X-ray crystallography may be required to resolve stereochemistry. Experimental protocols must detail instrument parameters (e.g., solvent, column type, ionization mode) to ensure reproducibility .

Q. What synthetic pathways yield this compound, and how do reaction conditions influence efficiency?

Common routes include biomimetic synthesis (mimicking natural biosynthesis) and chemical synthesis (e.g., Friedel-Crafts alkylation). Researchers should compare yields under varying catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperatures. For example, a 2021 study reported a 68% yield using FeCl₃ in dichloromethane at 25°C, while microwave-assisted synthesis reduced reaction time by 40%. Tabulate conditions, yields, and by-products to optimize protocols .

Q. How can researchers validate this compound’s stability under different storage conditions?

Design accelerated stability studies using ICH guidelines : expose samples to elevated temperatures (40°C), humidity (75% RH), and light. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months). Include control batches and statistical analysis (e.g., ANOVA for significance). Purity thresholds (e.g., ≥95%) should align with pharmacopeial standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from cell-line specificity or assay variability . To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2).

- Use orthogonal assays (e.g., fluorescence-based ATP detection vs. flow cytometry) to confirm mechanisms.

- Apply meta-analysis to aggregate data, adjusting for variables like incubation time and solvent effects (e.g., DMSO cytotoxicity). Transparent reporting of negative results is essential .

Q. How can in silico modeling predict this compound’s pharmacokinetics and toxicity?

Combine molecular docking (e.g., AutoDock Vina) to identify target binding affinities and physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 permeability, cytochrome P450 inhibition). For toxicity, leverage platforms like ProTox-II to forecast hepatotoxicity and mutagenicity. Cross-disciplinary collaboration with computational chemists is advised .

Q. What experimental designs mitigate confounding factors in this compound’s in vivo efficacy studies?

- Use randomized, blinded trials with adequate sample sizes (power analysis ≥80%).

- Standardize animal models (e.g., C57BL/6 mice) and dosing regimens (oral vs. intraperitoneal).

- Include sham controls and monitor biomarkers (e.g., serum cytokines for anti-inflammatory studies).

- Address interspecies variability by parallel in vitro human organoid testing. Ethics approval and ARRIVE guidelines compliance are mandatory .

Q. Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., pH, stirring speed) and raw datasets in supplemental materials .

- Literature Review : Use systematic review tools (PRISMA) to avoid selection bias and identify research gaps .

- Ethical Compliance : Adhere to OECD guidelines for chemical safety and animal welfare .

Propriétés

IUPAC Name |

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.